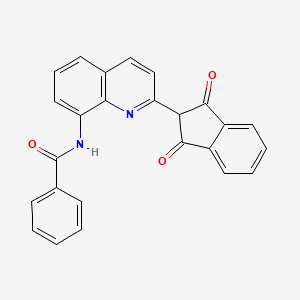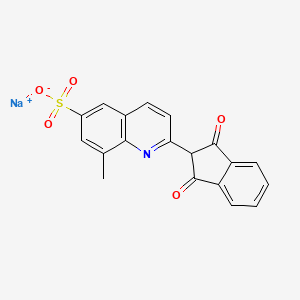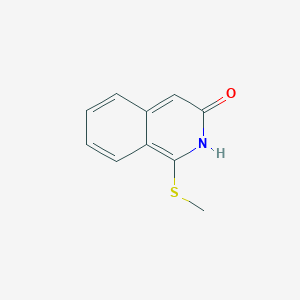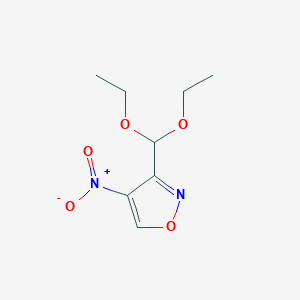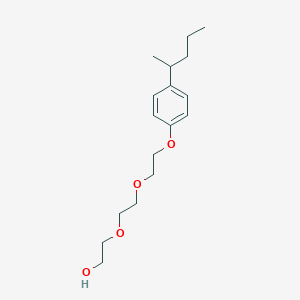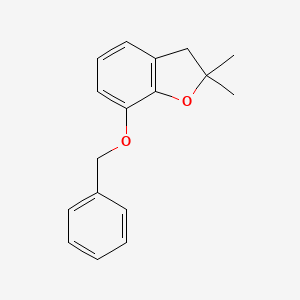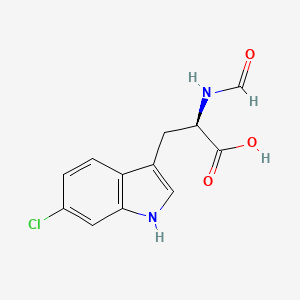
6-Chloro-N-formyl-D-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and ®-2-bromo-3-formamidopropanoic acid.
Formation of Indole Derivative: The 6-chloroindole undergoes a nucleophilic substitution reaction with ®-2-bromo-3-formamidopropanoic acid in the presence of a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions: ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The formamide group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
6-Chloroindole: A simpler indole derivative used as a starting material for various syntheses.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups and applications.
Uniqueness: ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid is unique due to its specific combination of a chloro-substituted indole ring and a formamidopropanoic acid moiety, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
57233-89-3 |
|---|---|
分子式 |
C12H11ClN2O3 |
分子量 |
266.68 g/mol |
IUPAC名 |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-formamidopropanoic acid |
InChI |
InChI=1S/C12H11ClN2O3/c13-8-1-2-9-7(5-14-10(9)4-8)3-11(12(17)18)15-6-16/h1-2,4-6,11,14H,3H2,(H,15,16)(H,17,18)/t11-/m1/s1 |
InChIキー |
ZDDKUBATFXJQQV-LLVKDONJSA-N |
異性体SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)NC=O |
正規SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)

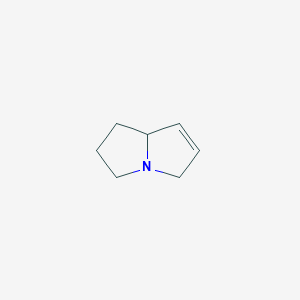
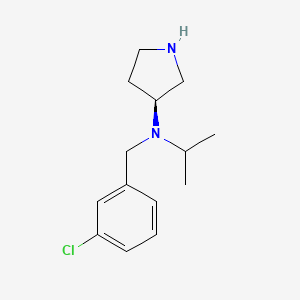

![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
